molecular formula C12H14N6O4 B11465830 4-amino-N-{2-[(3-nitrobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[(3-nitrobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11465830
M. Wt: 306.28 g/mol
InChI Key: ZQTZQIPBOHJJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-AMINO-N-(2-{[(3-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-(2-{[(3-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials One common method involves the reaction of 3-nitrobenzylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and solvents to facilitate the reactions. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-(2-{[(3-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under mild conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

4-AMINO-N-(2-{[(3-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-AMINO-N-(2-{[(3-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE: Lacks the nitrophenyl and aminoethyl groups, resulting in different chemical properties and applications.

    3-NITROPHENYL-1,2,5-OXADIAZOLE-3-CARBOXAMIDE:

    N-(2-AMINOETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE: Lacks the nitrophenyl group, leading to different biological activities.

Uniqueness

4-AMINO-N-(2-{[(3-NITROPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and potential applications. The presence of the nitrophenyl group enhances its biological activity, while the aminoethyl group provides additional sites for chemical modification.

Properties

Molecular Formula

C12H14N6O4

Molecular Weight

306.28 g/mol

IUPAC Name

4-amino-N-[2-[(3-nitrophenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C12H14N6O4/c13-11-10(16-22-17-11)12(19)15-5-4-14-7-8-2-1-3-9(6-8)18(20)21/h1-3,6,14H,4-5,7H2,(H2,13,17)(H,15,19)

InChI Key

ZQTZQIPBOHJJRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNCCNC(=O)C2=NON=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.